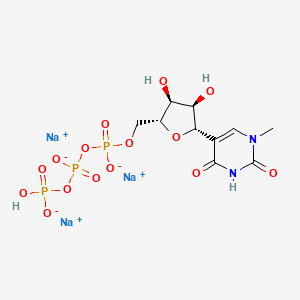

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate

Description

Overview of Nucleoside Triphosphate Derivatives in Modern Biochemistry

Nucleoside triphosphates (NTPs) serve as fundamental building blocks for nucleic acid synthesis and critical mediators of cellular energy transfer. These molecules consist of a nitrogenous base, a pentose sugar (ribose or deoxyribose), and three phosphate groups linked in series. The structural diversity of NTPs arises from variations in the nitrogenous base (adenine, guanine, cytosine, thymine, uracil) and sugar moiety, which dictate their biological roles. Adenosine triphosphate (ATP), for instance, functions as the primary energy currency in cellular metabolism, while guanosine triphosphate (GTP) participates in protein synthesis and signal transduction.

Modern biochemistry has expanded the repertoire of NTPs through chemical modifications that alter their physicochemical properties. Common modifications include:

- Sugar backbone alterations : Substitution of hydroxyl groups with fluorine or methyl groups to enhance nuclease resistance.

- Base modifications : Methylation, acetylation, or pseudouridylation to modulate base-pairing dynamics and protein interactions.

- Phosphate chain modifications : Stabilization through thiophosphate substitutions or chelation with metal ions.

These engineered NTPs enable precise control over nucleic acid structure and function. For example, 2'-fluoro-modified NTPs increase RNA stability in therapeutic applications, while 5-methylcytidine triphosphate (5mCTP) influences epigenetic regulation. The table below summarizes key modified NTPs and their applications:

Such derivatives have revolutionized molecular biology techniques, including polymerase chain reaction (PCR), next-generation sequencing (NGS), and in vitro transcription.

Historical Context and Discovery of N1-Methylpseudouridine-5'-Triphosphate

The development of N1-methylpseudouridine-5'-triphosphate emerged from efforts to optimize synthetic mRNA for therapeutic use. Early work on nucleoside modifications identified pseudouridine (Ψ) as a naturally occurring RNA modification that enhances translational fidelity and reduces immune recognition compared to uridine. Building on this discovery, Karikó and Weissman demonstrated in 2015 that Ψ-modified mRNA significantly diminished activation of Toll-like receptors (TLRs), thereby mitigating inflammatory responses.

Subsequent structure-activity relationship studies revealed that N1-methylation of pseudouridine (N1mΨ) further improved mRNA performance. Introduced in 2017, N1mΨ-modified triphosphates exhibited:

- Enhanced translational efficiency : 7.4-fold increase in luciferase expression compared to unmodified mRNA in HEK293T cells.

- Reduced immunogenicity : Abrogation of innate immune sensors like protein kinase R (PKR) and 2'-5'-oligoadenylate synthetase (OAS).

- Increased ribosome loading : Modified mRNAs showed higher ribosome density, suggesting improved initiation or recycling.

The sodium salt formulation, Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate, was developed to enhance solubility for in vitro transcription applications. This innovation proved critical for large-scale mRNA vaccine production during the COVID-19 pandemic, where N1mΨ-containing mRNAs demonstrated superior stability and protein expression in lipid nanoparticle delivery systems.

Relevance of Modified Nucleotides in Contemporary Research

Modified nucleotides like N1-methylpseudouridine-5'-triphosphate address two major challenges in nucleic acid therapeutics:

- Stability : Natural RNAs undergo rapid degradation by ribonucleases. Modifications such as 2'-O-methylation and pseudouridylation protect against exonuclease activity, extending half-life in vivo.

- Immunogenicity : Unmodified RNA activates pattern recognition receptors (PRRs), triggering interferon responses. N1mΨ modification evades TLR7/8 recognition while maintaining translational competence.

Recent applications span:

- Vaccine development : Moderna and Pfizer-BioNTech COVID-19 vaccines utilize N1mΨ-modified mRNA to encode viral spike proteins.

- Gene editing : CRISPR-Cas9 guide RNAs incorporate modified nucleotides to improve delivery and editing efficiency.

- RNA interference : Chemically stabilized siRNAs with phosphorothioate linkages enhance target mRNA silencing.

Ongoing research explores:

- Multi-modified backbones : Combining N1-methylation with 5-methylcytidine for synergistic effects on translation.

- Codon optimization : Engineering NTP pools to match tRNA abundance in target tissues.

- Epitranscriptomic tools : Modified NTPs as substrates for studying RNA-modifying enzymes like METTL3-METTL14.

Scope and Objectives of the Review

This review focuses on the structural, biochemical, and therapeutic dimensions of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate. Specific objectives include:

- Structural analysis : Elucidating the stereochemical configuration and triphosphate coordination.

- Synthetic pathways : Reviewing enzymatic and chemical synthesis methods for scaled production.

- Biophysical properties : Assessing thermodynamic stability, base-pairing fidelity, and polymerase compatibility.

- Therapeutic applications : Evaluating performance in mRNA vaccines, protein replacement therapies, and genome engineering.

Properties

Molecular Formula |

C10H14N2Na3O15P3 |

|---|---|

Molecular Weight |

564.11 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3.3Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,8+;;;/m1.../s1 |

InChI Key |

NHPNEQMMDVBDAB-PBGPPWEJSA-K |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Nucleoside Core

- Starting Material: The synthesis typically begins with a protected nucleoside or a sugar derivative such as a tetrahydrofuran ring system linked to a pyrimidine base.

- Methylation: The pyrimidine base is methylated at the N1 position to yield the 1-methyl-2,4-dioxo-tetrahydropyrimidine moiety.

- Protection/Deprotection Steps: Hydroxyl groups on the sugar moiety are often protected during base modifications to prevent side reactions.

Phosphorylation to Form the Triphosphate

- Phosphorylation Agents: The introduction of the triphosphate group is achieved via phosphorylation reactions using reagents such as phosphorus oxychloride (POCl3), phosphoramidites, or activated phosphate derivatives.

- Reaction Conditions: Controlled temperature (often low temperatures) and pH conditions are critical to optimize yield and avoid degradation.

- Sequential Phosphorylation: The triphosphate chain is typically constructed stepwise, starting from the monophosphate, then diphosphate, and finally triphosphate.

Conversion to Sodium Salt

- After successful triphosphorylation, the compound is neutralized or converted into its sodium salt form by treatment with sodium hydroxide or sodium bicarbonate solutions.

- This step ensures the compound is in a stable, water-soluble ionic form suitable for biochemical applications.

Representative Synthetic Route (Generalized)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of sugar hydroxyl groups | TBDMS-Cl or other silyl protecting agents | Protects 3', 4' hydroxyls |

| 2 | Methylation of pyrimidine base | Methyl iodide or methyl sulfate | Selective N1 methylation |

| 3 | Deprotection of sugar hydroxyls | Acidic or fluoride ion treatment | Restores free hydroxyl groups |

| 4 | Phosphorylation to monophosphate | POCl3, pyridine, or phosphoramidite chemistry | Formation of nucleoside monophosphate |

| 5 | Sequential phosphorylation to triphosphate | Pyrophosphate salts, carbodiimide coupling | Stepwise elongation to triphosphate |

| 6 | Neutralization to sodium salt | NaOH or NaHCO3 aqueous solution | Formation of sodium salt form |

| 7 | Purification | Ion-exchange chromatography, HPLC | Ensures high purity for research use |

Reaction Conditions and Optimization

- Temperature: Low temperatures (0°C to -20°C) are often employed during phosphorylation to minimize hydrolysis and side reactions.

- pH Control: Slightly acidic to neutral pH is maintained during phosphorylation; basic conditions are used during neutralization.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are common in phosphorylation steps.

- Catalysts: Lewis acids like boron trifluoride etherate may be used to activate phosphate groups.

Analytical Data and Research Results

| Parameter | Result/Value | Methodology |

|---|---|---|

| Purity | >95% | HPLC, Ion-exchange chromatography |

| Molecular Weight | ~550.09 g/mol | Mass spectrometry |

| Structural Confirmation | Confirmed by NMR, MS, IR spectroscopy | NMR (1H, 13C, 31P), MS, IR |

| Yield | Typically 40–60% overall | Depends on scale and reaction optimization |

Research studies indicate that the compound’s triphosphate moiety enables it to act as a substrate analog in enzymatic reactions involving nucleic acids. The methylated pyrimidine base interferes with normal base pairing, making it useful in biochemical assays and potential therapeutic applications.

Industrial and Laboratory Scale Considerations

- Scale-Up: Industrial synthesis may employ automated reactors and continuous flow systems to improve reproducibility and yield.

- Purification: Large-scale purification often relies on preparative HPLC and ion-exchange resins to achieve pharmaceutical-grade purity.

- Safety: Handling of phosphorylating reagents and strong bases requires strict control and appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other nucleotides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various phosphorylated nucleotides and their derivatives, which have significant biochemical and pharmaceutical applications.

Scientific Research Applications

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in nucleotide synthesis and modification.

Biology: In studies related to DNA and RNA synthesis, replication, and repair.

Medicine: As a potential therapeutic agent in the treatment of various diseases, including viral infections and cancer.

Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The molecular targets include DNA polymerases, RNA polymerases, and other nucleotide-binding proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Uridine Triphosphate (UTP)

- Structure : UTP (CAS 63-39-8) shares the triphosphate group and tetrahydrofuran core but lacks the 1-methyl and 2,4-dioxo modifications. Instead, it has a uracil base.

- Molecular Weight : 484.14 g/mol (vs. 550.09 g/mol for the target compound) .

- Bioactivity : UTP is a natural nucleotide involved in RNA synthesis and cellular signaling. The target compound’s 1-methyl-2,4-dioxo substitution likely reduces its incorporation into RNA, enhancing specificity for alternative targets (e.g., kinases or polymerases) .

Fluorinated Analog (CAS 103226-10-4)

- Structure : Features a 5-fluoro substitution on the pyrimidine ring and a single phosphate group.

- Molecular Weight : 370.14 g/mol .

- The reduced phosphorylation (monophosphate vs. triphosphate) limits its role in energy-dependent processes compared to the target compound .

5-Methyl-2,4-dioxo Derivative (CAS 33430-62-5)

- Structure: Contains a 5-methyl group on the pyrimidine ring and a monophosphate group.

- Molecular Weight : 366.17 g/mol .

- Bioactivity: The methyl group may sterically hinder interactions with enzymes that recognize unmethylated substrates. Its monophosphate form suggests utility in prodrug strategies requiring intracellular phosphorylation .

Amino-Substituted Analog (CAS 3106-18-1)

- Structure: Replaces the 1-methyl group with a 4-amino substitution on the pyrimidine ring.

- Molecular Weight : 346.16 g/mol .

- The absence of a triphosphate group limits its mimicry of ATP or GTP .

Structural and Functional Analysis Table

Key Research Findings

- Bioactivity Clustering : Compounds with similar structural motifs (e.g., triphosphate groups or substituted pyrimidines) cluster in bioactivity profiles, suggesting shared molecular targets .

- Substituent Effects: Methyl Groups: Increase hydrophobicity and steric hindrance, reducing nonspecific binding . Fluorine Atoms: Enhance electronegativity and metabolic stability . Amino Groups: Introduce hydrogen-bonding sites for targeted enzyme interactions .

- Phosphorylation State: Triphosphate analogs are more likely to interfere with ATP-dependent processes, while monophosphates may require activation in vivo .

Biological Activity

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate (CAS No. 1931922-77-8) is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article discusses the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 564.11 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain its stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₂Na₄O₁₅P₃ |

| Molecular Weight | 564.11 g/mol |

| CAS Number | 1931922-77-8 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, -20°C |

The biological activity of sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is primarily attributed to its role as a nucleotide analog. It may influence cellular processes by mimicking natural nucleotides involved in various biochemical pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and phosphatases that are crucial for cell signaling and metabolism.

- Impact on Nucleotide Metabolism : As a triphosphate derivative, it may interfere with nucleotide synthesis and degradation pathways.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects by inducing apoptosis in cancer cells through modulation of metabolic pathways.

Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate exhibited significant cytotoxic effects. The IC50 values ranged from 10 to 30 µM across different cell types. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Study 2: Enzyme Inhibition

In vitro assays revealed that the compound effectively inhibited the activity of several kinases involved in cellular proliferation. For instance:

| Enzyme | IC50 (µM) |

|---|---|

| Protein Kinase A | 15 |

| Cyclin-dependent Kinase | 22 |

| Phosphoinositide 3-Kinase | 18 |

These findings indicate that sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate could serve as a lead compound for developing kinase inhibitors.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, including phosphorylation, hydroxyl group protection, and stereospecific coupling. Key steps include:

- Phosphorylation : Use of trimethyl phosphate and phosphorus oxychloride under anhydrous conditions to introduce triphosphate groups .

- Stereochemical control : Maintaining low temperatures (0–4°C) and inert atmospheres (argon/nitrogen) to prevent racemization .

- Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the sodium salt form (≥95% purity) . Yield optimization requires precise pH control (6.5–7.5) and monitoring of reaction intermediates via TLC or LC-MS .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- NMR spectroscopy : H and P NMR to verify stereochemistry and phosphate group integration .

- Mass spectrometry : High-resolution ESI-MS for molecular weight confirmation (e.g., observed m/z 550.09 vs. theoretical 550.09) .

- HPLC : C18 columns with UV detection at 260 nm (nucleotide absorbance) for purity checks .

Q. How does the compound interact with viral polymerases, and what assay formats are suitable for studying inhibition?

The compound acts as a chain-terminating nucleotide analog. Its triphosphate group competes with natural dNTPs for incorporation into viral RNA/DNA. Recommended assays:

- Enzyme kinetics : Steady-state assays with HIV-1 reverse transcriptase or SARS-CoV-2 RNA polymerase to measure and IC values .

- Radioactive incorporation assays : P-labeled ATP analogs to track polymerase activity inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the compound’s stability under varying pH conditions?

Stability studies show conflicting results:

- Acidic conditions (pH <5) : Rapid hydrolysis of the triphosphate moiety (half-life <1 hour) .

- Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 4°C . Methodological resolution : Use buffered solutions (e.g., Tris-HCl) with chelating agents (EDTA) to mitigate metal-catalyzed degradation. Validate stability via real-time NMR or ion-pair HPLC .

Q. What experimental strategies can differentiate between substrate and inhibitor roles in nucleotide-processing enzymes?

- Pre-steady-state kinetics : Rapid-quench flow assays to detect transient enzyme-substrate complexes .

- Crystallography : Co-crystallization with target enzymes (e.g., human DNA polymerase β) to visualize binding modes .

- Competitive vs. non-competitive inhibition : Vary natural dNTP concentrations in activity assays and analyze Lineweaver-Burk plots .

Q. How do structural analogs (e.g., uridine triphosphate derivatives) compare in biochemical activity, and what design principles govern selectivity?

Key analogs and activities :

| Compound | CAS No. | Activity |

|---|---|---|

| Uridine triphosphate | 63-39-8 | Substrate for RNA synthesis |

| Sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-...) | 33430-62-5 | Antimetabolite in cancer therapy |

| Design principles : |

- Phosphate modifications : Triphosphate vs. diphosphate alters enzyme affinity .

- Base pairing : 1-methyl-2,4-dioxo groups enhance chain termination vs. natural bases .

Methodological Challenges

Q. What protocols mitigate degradation during long-term storage?

- Storage : Lyophilized powder at -80°C under argon; reconstitute in nuclease-free water with 1 mM DTT .

- Freeze-thaw cycles : Limit to ≤3 cycles; aliquot working solutions to avoid repeated thawing .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

- Solubilization : Pre-warm to 37°C, sonicate for 15 minutes, or use co-solvents (≤5% DMSO) .

- Buffer optimization : Increase ionic strength (e.g., 150 mM NaCl) to reduce aggregation .

Data Interpretation

Q. How should conflicting results in enzyme inhibition assays be analyzed?

Contradictions may arise from:

Q. What computational tools predict interactions between this compound and novel viral targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation .

- MD simulations : GROMACS to assess triphosphate group flexibility in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.